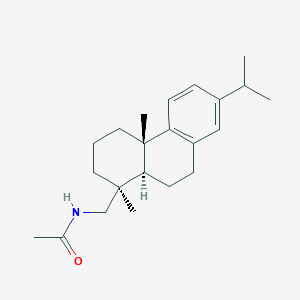![molecular formula C6H6ClN3O B12972141 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo-pyridine core structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolo-pyridine core . This process can be catalyzed by chiral-at-metal Rh(III) complexes, which offer high enantioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve selective substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo-pyridine compounds .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition can lead to apoptosis (programmed cell death) and reduced tumor growth .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure, known for its activity as a fibroblast growth factor receptor (FGFR) inhibitor.
1H-Pyrazolo[3,4-b]pyridine: A closely related compound that also exhibits kinase inhibitory activity and is studied for its potential in cancer therapy.
Uniqueness: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride stands out due to its specific structural features and the ability to selectively inhibit certain kinases. This selectivity can result in fewer off-target effects and improved therapeutic profiles compared to other similar compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, versatile reactivity, and potential therapeutic applications make it a valuable subject of study in medicinal chemistry, biology, and industrial research.
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
1,2-dihydropyrazolo[4,3-b]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-5-4(8-9-6)2-1-3-7-5;/h1-3H,(H2,8,9,10);1H |
Clave InChI |
YTCCYPUQKJNUAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)NN2)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















